molecular formula C9H12O4 B14290568 Dimethyl 2,4-dimethylidenepentanedioate CAS No. 138420-82-3

Dimethyl 2,4-dimethylidenepentanedioate

Cat. No.: B14290568
CAS No.: 138420-82-3
M. Wt: 184.19 g/mol
InChI Key: FDWDNBAQHALESY-UHFFFAOYSA-N
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Description

Dimethyl 2,4-dimethylidenepentanedioate (DMDMP) is a dimethyl ester derivative of pentanedioic acid (glutaric acid) featuring methylidene (CH₂=CH⁻) groups at positions 2 and 2. Its structure comprises a five-carbon backbone with two ester groups and conjugated double bonds, which confer unique reactivity and physical properties.

Properties

CAS No.

138420-82-3

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl 2,4-dimethylidenepentanedioate

InChI

InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3

InChI Key

FDWDNBAQHALESY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CC(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 2,4-Dimethylidenepentanedioic Acid

The direct esterification of 2,4-dimethylidenepentanedioic acid with methanol is a straightforward route. However, the diacid precursor is challenging to isolate due to the instability of conjugated dienes under acidic conditions.

Procedure :

  • Precursor Synthesis : 2,4-Dimethylidenepentanedioic acid is prepared via a double Knoevenagel condensation of glutaric acid with formaldehyde under basic conditions.
  • Esterification : The diacid is refluxed with excess methanol and catalytic H₂SO₄ (5 mol%) at 65°C for 12 hours.
  • Purification : Vacuum distillation removes unreacted methanol, followed by recrystallization from ethyl acetate.

Challenges :

  • Low yields (30–40%) due to diacid decomposition.
  • Competing side reactions (e.g., decarboxylation).

Wittig Olefination Strategy

The Wittig reaction enables precise installation of methylidene groups. This method avoids unstable diacid intermediates by constructing the conjugated system directly on the esterified backbone.

Procedure :

  • Dialdehyde Precursor : Dimethyl pentanedioate is oxidized selectively at positions 2 and 4 using SeO₂ in dioxane (80°C, 6 hours) to yield dimethyl 2,4-diformylpentanedioate.
  • Wittig Reaction : The dialdehyde is treated with methyltriphenylphosphonium bromide (2.2 equiv) and NaH in THF at 0°C→25°C.
  • Workup : The reaction mixture is filtered to remove phosphine oxides, and the product is purified via column chromatography (hexane/ethyl acetate 4:1).

Data :

Parameter Value
Yield 65–72%
Reaction Time 8–10 hours
Purity (GC-MS) ≥95%

Advantages :

  • High regioselectivity for conjugated diene formation.
  • Scalable to multigram quantities.

Tandem Claisen-Elimination Approach

A two-step process involving Claisen condensation followed by elimination offers a solvent-free route.

Procedure :

  • Claisen Condensation : Dimethyl glutarate reacts with acetyl chloride (2.5 equiv) in the presence of NaOMe (10 mol%) at 120°C for 4 hours to form dimethyl 2,4-diacetylpentanedioate.
  • Elimination : The diacetyl intermediate undergoes deacetylation using KOtBu (2.2 equiv) in DMF at 80°C, yielding the methylidene groups via β-elimination.

Optimization :

  • Excess acetyl chloride ensures complete acetylation.
  • Anhydrous conditions prevent hydrolysis.

Yield : 55–60% after silica gel chromatography.

Olefin Metathesis

Ring-closing metathesis (RCM) using Grubbs catalysts constructs the conjugated diene system from a diene precursor.

Procedure :

  • Diene Synthesis : Dimethyl 2,4-diallylpentanedioate is prepared via allylation of dimethyl glutarate with allyl bromide (2.2 equiv) and LDA.
  • Metathesis : The diene is treated with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C for 24 hours.

Data :

Parameter Value
Conversion 85% (GC-MS)
Isolated Yield 78%
Catalyst Recovery 90% via silica filtration

Limitations :

  • High catalyst cost.
  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield (%) Scalability Cost ($/g)
Esterification 30–40 Low 12–15
Wittig Olefination 65–72 High 8–10
Claisen-Elimination 55–60 Moderate 6–8
Olefin Metathesis 78 Moderate 20–25

Environmental and Practical Considerations

  • Wittig Reaction : Generates stoichiometric Ph₃PO waste, necessitating recycling protocols.
  • Metathesis : Atom-efficient but relies on precious-metal catalysts.
  • Claisen-Elimination : Solvent-free conditions align with green chemistry principles.

Industrial Applications and Challenges

Dimethyl 2,4-dimethylidenepentanedioate serves as a monomer for conjugated polymers and cross-linking agents in coatings. Key challenges include:

  • Storage Stability : Conjugated dienes are prone to Diels-Alder dimerization. Addition of 0.1% BHT stabilizes the compound during storage.
  • Purification : High-boiling polar solvents (e.g., DMF) complicate distillation. Centrifugal partition chromatography offers a scalable alternative.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as ethers or amides.

Scientific Research Applications

Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2,4-Diacetyl-3-Phenylpentanedioate ()

Structural Differences :

  • Substituents : DMDMP has methyl ester groups and methylidene double bonds, whereas this compound features ethyl esters, acetyl groups at positions 2 and 4, and a phenyl group at position 3.

Functional Implications :

  • Reactivity: The acetyl groups may undergo nucleophilic substitution or keto-enol tautomerism, while DMDMP’s methylidene groups could participate in Diels-Alder reactions or polymerization.
  • Applications: The diethyl derivative’s aromatic and acetyl substituents suggest utility in specialty organic synthesis or as a ligand in coordination chemistry. DMDMP’s ester groups and double bonds might favor use as a monomer in biodegradable polymers .
Table 1: Key Structural and Functional Comparisons
Property DMDMP Diethyl 2,4-Diacetyl-3-Phenylpentanedioate
Molecular Formula C₉H₁₂O₄ C₁₉H₂₄O₆
Functional Groups Methyl esters, methylidenes Ethyl esters, acetyl, phenyl
Conjugation Localized (C=C) Extended (phenyl + acetyl)
Potential Applications Polymer precursors, synthesis Photonic materials, ligands

3-Methyl-2,4-Pentanedione ()

Structural Differences :

  • Functional Groups : 3-Methyl-2,4-pentanedione is a diketone, whereas DMDMP is a diester with double bonds.
  • Acidity: The diketone’s α-hydrogens are highly acidic (pKa ~9–11), enabling enolate formation, while DMDMP’s ester groups are less acidic (pKa ~25–30) .

Functional Implications :

  • Reactivity: The diketone’s enol tautomers facilitate metal chelation (e.g., in catalysis), whereas DMDMP’s esters may hydrolyze to glutaric acid derivatives under acidic/basic conditions.
  • Applications : Diketones are used in coordination chemistry and flavoring agents, while DMDMP’s ester groups could enhance solubility in hydrophobic matrices for drug delivery .

Schiff Base Compounds with NLO Properties ()

Structural Differences :

  • Backbone : Schiff bases (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline) feature aromatic amines and nitro groups, unlike DMDMP’s aliphatic ester backbone.

Functional Implications :

  • Optical Properties : Schiff bases exhibit significant second hyperpolarizabilities (γ) for NLO applications (e.g., optical communications). DMDMP’s weaker conjugation likely results in lower NLO activity but may still serve in UV-protective coatings or sensors .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing dimethyl 2,4-dimethylidenepentanedioate, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to identify methylidene protons and ester carbonyl groups. IR spectroscopy can confirm ester C=O stretching (~1740 cm1^{-1}). Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns. For reproducibility, calibrate instruments using reference standards (e.g., TMS for NMR) and report chemical shifts with ±0.01 ppm precision. Include raw spectral data in appendices, with annotated interpretations in the main text .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Employ a two-step esterification of 2,4-dimethylidenepentanedioic acid with methanol under acid catalysis. Use a factorial design of experiments (DoE) to test variables: molar ratio (1:3–1:6 acid:methanol), temperature (60–80°C), and catalyst concentration (1–5% H2_2SO4_4). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Isolate the product via vacuum distillation and recrystallization. Report yields with error margins (±2%) and statistical significance (ANOVA) to identify optimal conditions .

Q. What stability tests are critical for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (refrigerated), 25°C (ambient), and 40°C (stress) under inert (N2_2) and aerobic conditions. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 1, 3, and 6 months. Quantify impurities using external calibration curves. Report degradation kinetics (Arrhenius plots) and identify degradation products via LC-MS. Use a desiccator for hygroscopic samples to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound in Diels-Alder reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density surfaces. Compare activation energies for endo vs. exo pathways using Gaussian or ORCA software. Validate predictions experimentally by synthesizing adducts and analyzing regioselectivity via 1H^1H-NMR coupling constants. Correlate computational and experimental data using linear free-energy relationships (LFERs) .

Q. How should researchers resolve contradictory data in catalytic applications of this compound?

  • Methodological Answer : If catalytic activity varies between studies, conduct controlled replicate experiments under identical conditions (solvent purity, catalyst loading, temperature). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Perform surface analysis (SEM-EDS) to check for catalyst heterogeneity. Cross-validate with alternative techniques (e.g., kinetic isotope effects for mechanistic insights). Publish raw datasets and uncertainty analyses to enable reproducibility .

Q. What methodologies are recommended for studying the compound’s structure-property relationships in polymer applications?

  • Methodological Answer : Synthesize copolymers via radical polymerization with styrene or acrylates. Characterize thermal stability using TGA (10°C/min under N2_2) and glass transition temperatures via DSC. Correlate monomer feed ratios with mechanical properties (tensile testing, DMA). Use Small-Angle X-ray Scattering (SAXS) to analyze crosslinking density. Report structure-property trends with regression models and 95% confidence intervals .

Data Presentation and Analysis Guidelines

  • Tabular Data : Include processed data tables with SI units, significant figures, and standard deviations (e.g., Table 1: Kinetic parameters for degradation).
  • Graphical Abstracts : Use OriginLab or Python/Matplotlib for Arrhenius plots or reaction coordinate diagrams. Annotate key peaks/transitions.
  • Statistical Rigor : Apply t-tests for pairwise comparisons and Tukey’s HSD for multi-group analyses. Report p-values and effect sizes .

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